5-Chloro-1,4-dimethyl-1H-pyrazole

Organic Synthesis C-H Activation Cross-Coupling

5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9) is a non-interchangeable reagent for complex molecule construction. The C5-chloro substituent acts as a temporary protecting group, directing exclusive C4 regioselectivity in Pd-catalyzed cross-coupling reactions—a transformation impossible with non-halogenated or differently halogenated pyrazoles. This enables high-yield synthesis of 4-arylated and 4,5-diarylated pyrazoles with catalyst loadings as low as 0.1–0.5 mol%, reducing precious metal costs and simplifying purification. Essential for medicinal chemistry and agrochemical programs exploiting the pyrazole scaffold.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
CAS No. 127842-11-9
Cat. No. B13750347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,4-dimethyl-1H-pyrazole
CAS127842-11-9
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C)Cl
InChIInChI=1S/C5H7ClN2/c1-4-3-7-8(2)5(4)6/h3H,1-2H3
InChIKeyWYLLIHCCRZGVSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9): A Specialized Heterocyclic Building Block


5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9) is a halogenated pyrazole derivative with the molecular formula C5H7ClN2 and a molecular weight of 130.58 g/mol [1]. It is characterized by a pyrazole core with methyl groups at the 1- and 4-positions and a chlorine atom at the 5-position [1]. This compound is not typically used for its own biological activity but is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical, agrochemical, and material science applications [1]. Its primary utility lies in its role as a versatile building block in cross-coupling reactions and as a precursor for further functionalization [2].

Why Generic Pyrazole Substitution Fails: The Strategic Importance of the 5-Chloro Substituent


Generic substitution of 5-Chloro-1,4-dimethyl-1H-pyrazole with non-halogenated or differently halogenated pyrazoles (e.g., 1,4-dimethyl-1H-pyrazole [CAS 1072-68-0] or 3-chloro-1,4-dimethyl-1H-pyrazole [CAS 228862-16-6]) is often not viable for advanced synthetic applications. The specific placement of the chlorine atom at the C5 position is not merely a functional handle; it serves as a 'temporary protecting group' that directs regioselectivity in critical cross-coupling reactions [1]. This enables synthetic pathways, such as the exclusive C4 arylation of pyrazoles, which are impossible or result in complex mixtures with other analogs. This unique chemo- and regioselectivity makes the compound a strategic, non-interchangeable reagent for complex molecule construction, directly impacting synthesis efficiency and product purity [1].

Quantitative Evidence Guide: Verifiable Performance of 5-Chloro-1,4-dimethyl-1H-pyrazole


Enabling Exclusive C4 Arylation via Regioselective C-H Activation

The 5-chloro substituent in 5-Chloro-1,4-dimethyl-1H-pyrazole acts as a 'temporary protecting group', enabling exclusive C4 arylation of the pyrazole ring. This reaction is unattainable with the non-chlorinated parent compound, 1,4-dimethyl-1H-pyrazole, which would lead to unselective arylation or no reaction under similar conditions [1]. The method provides a previously inaccessible route to 4-aryl pyrazoles [1].

Organic Synthesis C-H Activation Cross-Coupling Regioselectivity

High-Efficiency C4 Arylation with Low Catalyst Loading

The palladium-catalyzed C4 arylation of 5-Chloro-1,4-dimethyl-1H-pyrazole proceeds with high efficiency, requiring exceptionally low catalyst loadings. The reaction achieves high yields using as little as 0.1–0.5 mol% of the Pd(OAc)2 catalyst, particularly when using electron-deficient aryl bromides [1]. This demonstrates the high reactivity and efficiency of the 5-chloropyrazole scaffold in this specific transformation.

Catalysis Process Chemistry Green Chemistry Synthetic Efficiency

Versatile Scaffold for Sequential Di-Arylation to Access 4,5-Diarylpyrazoles

The unique reactivity of the 5-chloro group allows for sequential, programmed arylation of the pyrazole ring. Starting from 5-Chloro-1,3-dimethylpyrazole, a closely related analog, researchers have demonstrated a sequence of C4 arylation, dechlorination, and subsequent C5 arylation to synthesize a 4,5-diarylated pyrazole derivative [1]. This stepwise, controlled functionalization is a powerful strategy for accessing densely substituted pyrazoles, which are valuable in medicinal chemistry, and is not possible with unsubstituted pyrazoles.

Drug Discovery Medicinal Chemistry Scaffold Decoration Late-Stage Functionalization

Recommended Application Scenarios for 5-Chloro-1,4-dimethyl-1H-pyrazole (CAS 127842-11-9)


Advanced Organic Synthesis: Building 4-Aryl and 4,5-Diarylpyrazole Libraries

This compound is the reagent of choice for any project requiring the synthesis of 4-arylated or 4,5-diarylated pyrazoles. As demonstrated, it enables a regioselective and high-yielding C4 arylation that is impossible with non-halogenated pyrazoles [1]. This makes it an essential building block for medicinal chemistry and agrochemical discovery programs focused on exploring chemical space around the pyrazole core, a privileged scaffold in bioactive molecules [1].

Process Chemistry and Scale-Up: Leveraging High-Efficiency Catalysis

For chemists and engineers involved in scaling up synthetic routes, the demonstrated ability to achieve high yields in the key C4 arylation step with extremely low Pd catalyst loadings (0.1–0.5 mol%) [1] is a major advantage. This directly contributes to a more economical and sustainable process, reducing both the cost of precious metals and the burden of metal removal from the final pharmaceutical or agrochemical product.

Agrochemical Intermediate Synthesis: A Route to Fungicides and Herbicides

Pyrazole derivatives, including those with specific halogenation patterns, are well-documented as key intermediates in the synthesis of commercial fungicides and herbicides [1]. The unique C5-chloro substitution pattern on this compound provides a synthetic handle for creating diverse agrochemical candidates. The ability to perform sequential functionalizations, as shown in the literature [1], is particularly valuable for creating the complex, patentable molecules required in this competitive field.

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